Cas no 114967-51-0 (Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside)

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is a protected glycoside derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. Its key advantages include the presence of benzyl ether protecting groups, which enhance stability under various reaction conditions while allowing selective deprotection when needed. The isopropyl glycosidic linkage offers improved solubility in organic solvents, facilitating its use in glycosylation reactions. This compound serves as a versatile intermediate for constructing complex oligosaccharides and glycoconjugates, particularly in stereoselective glycosylation strategies. The β-configuration ensures predictable reactivity in glycosylation reactions, making it a valuable tool for synthetic chemists working on carbohydrate-based pharmaceuticals, glycobiology research, and materials science applications.
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside structure
114967-51-0 structure
Product name:Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
CAS No:114967-51-0
MF:C37H42O6
MW:582.725791454315
CID:130549
PubChem ID:10973922

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucopyranoside, 1-methylethyl2,3,4,6-tetrakis-O-(phenylmethyl)-
    • (2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane
    • ISOPROPYL 2,3,4,6-TETRA-O-BENZYL-B-D-GLUCOPYRANOSIDE
    • A-D-glucopyranoside
    • Isopropyl 2,3,4,6-tetra-O-benzyl-
    • Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside
    • ISOPROPYL 2 3 4 6-TETRA-O-BENZYL-BETA-D&
    • Isopropyl2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
    • W-200869
    • 114967-51-0
    • DTXSID10450294
    • Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 1-methylethyl 2,3,4,6-tetrakis-O-(phenylmethyl)-
    • Isopropyl 2,3,4,6-tetra-O-benzyl- beta -D-glucopyranoside
    • Isopropyl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside
    • AKOS015889091
    • Isopropyl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside, 98%
    • (2R,3R,4S,5R,6R)-3,4,5-TRIS(BENZYLOXY)-2-[(BENZYLOXY)METHYL]-6-ISOPROPOXYOXANE
    • (2R,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-isopropoxytetrahydro-2H-pyran
    • Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
    • Inchi: InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1
    • InChI Key: FASXBSZVQKGFRE-KHKVHWIZSA-N
    • SMILES: C1C=CC(COC[C@H]2O[C@@H](OC(C)C)[C@H](OCC3C=CC=CC=3)[C@@H](OCC3C=CC=CC=3)[C@@H]2OCC2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 582.29800
  • Monoisotopic Mass: 582.29813906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 15
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4Ų
  • Surface Charge: 0
  • XLogP3: 6.3
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: solid
  • Density: 1.2±0.1 g/cm3
  • Melting Point: 108-112 °C(lit.)
  • Boiling Point: 671.7±55.0 °C at 760 mmHg
  • Flash Point: 249.5±31.4 °C
  • PSA: 55.38000
  • LogP: 7.10930
  • Solubility: Not determined
  • Vapor Pressure: 0.0±2.0 mmHg at 25°C

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside Security Information

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
I208870-500mg
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
114967-51-0
500mg
$ 165.00 2022-06-04
TRC
I208870-250mg
Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
114967-51-0
250mg
$ 100.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1606686-1g
(2R,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-2-((benzyloxy)methyl)-6-isopropoxytetrahydro-2H-pyran
114967-51-0 98%
1g
¥486.00 2024-08-09
SHENG KE LU SI SHENG WU JI SHU
sc-257630-1 g
Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside,
114967-51-0
1g
¥436.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-257630-1g
Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside,
114967-51-0
1g
¥436.00 2023-09-05

Additional information on Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No. 114967-51-0): A Versatile Glycoside in Modern Glycobiology and Drug Development

Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No. 114967-51-0) is a highly valued glycoside compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its tetra-O-benzyl modification, serves as an essential intermediate in the synthesis of complex carbohydrate derivatives. Its unique structural features make it a preferred choice for researchers aiming to explore the structural and functional aspects of glycoproteins, glycolipids, and other carbohydrate-based biomolecules.

The< strong>benzyl protective groups in Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside play a crucial role in stabilizing the glycosidic linkage against hydrolysis, thereby facilitating its use in multi-step synthetic pathways. This stability is particularly important in the context of drug development, where maintaining the integrity of glycosidic bonds is essential for the efficacy and pharmacokinetics of glycosidically linked therapeutic agents.

In recent years, there has been a surge in research focused on the role of carbohydrates in biological processes. Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside has emerged as a key tool in these studies due to its ability to mimic natural glycosidic structures while offering synthetic flexibility. For instance, researchers have utilized this compound to study the interactions between carbohydrates and lectins, which are carbohydrate-binding proteins involved in various cellular processes such as cell adhesion, immune responses, and pathogen recognition.

The< strong>tetra-O-benzyl modification also enhances the solubility of the glucopyranose core in organic solvents, making it more amenable to various spectroscopic techniques such as NMR and mass spectrometry. This solubility advantage is particularly valuable when characterizing complex glycoconjugates that often exhibit poor solubility in aqueous environments.

One of the most compelling applications of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside is in the field of synthetic glycobiology. Researchers have employed this compound as a building block for constructing novel glycosides with tailored biological activities. For example, modifications at the anomeric carbon position can be achieved through selective deprotection strategies, allowing for the synthesis of α- or β-glycosides with different biological properties. These modified glycosides have been explored for their potential as antiviral agents, vaccine adjuvants, and inhibitors of carbohydrate-metabolizing enzymes.

The pharmaceutical industry has also recognized the importance of Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside in drug development. Its use as a precursor for more complex glycosidic structures has led to the discovery of several novel therapeutic agents. For instance, derivatives of this compound have been investigated for their anti-inflammatory and immunomodulatory properties. Additionally, its role as a scaffold for designing carbohydrate-based drugs has opened new avenues for treating diseases such as cancer and infectious disorders.

The< strong>benzyl protecting groups not only enhance stability but also provide a handle for further functionalization through various chemical transformations. This versatility makes Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside an indispensable tool in synthetic organic chemistry. Researchers can selectively remove or modify these benzyl groups to introduce new functional moieties or to tailor the physical properties of the resulting glycosides.

In conclusion، Isopropyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside (CAS No.114967-51-0) represents a cornerstone compound in modern glycobiology and drug development。 Its unique structural features, including its< strong>tetra-O-benzyl modification, make it an invaluable intermediate for synthesizing complex carbohydrate derivatives。 The compound’s stability, solubility, and synthetic flexibility have positioned it as a key tool for exploring the structural and functional aspects of glycoconjugates。 As research continues to uncover the diverse roles of carbohydrates in biology, Isopropil 2,3,4,6-tetra-O-benzil-β-D-glucopyranoside will undoubtedly remain at forefront of these investigations。

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.